molecular formula C8H7ClO2 B147285 Methyl 3-chlorobenzoate CAS No. 2905-65-9

Methyl 3-chlorobenzoate

Cat. No.: B147285
CAS No.: 2905-65-9
M. Wt: 170.59 g/mol
InChI Key: XRDRKVPNHIWTBX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The role of Methyl 3-chlorobenzoate in biochemical reactions is quite significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed that this compound reacts with lithium diisobutyl-t-butoxyaluminum hydride (LDBBA), a common reagent in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 3-chlorobenzyl alcohol.

    Oxidation: 3-chlorobenzoic acid.

Scientific Research Applications

Methyl 3-chlorobenzoate is widely used in scientific research due to its versatility :

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Acts as a precursor in the synthesis of pharmaceutical agents.

    Industry: Employed in the production of agrochemicals and dyes.

Properties

IUPAC Name

methyl 3-chlorobenzoate
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InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
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InChI Key

XRDRKVPNHIWTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)Cl
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Molecular Formula

C8H7ClO2
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DSSTOX Substance ID

DTXSID6027507
Record name Methyl 3-chlorobenzoate
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Molecular Weight

170.59 g/mol
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Physical Description

Mp = 21 deg C; [ChemIDplus] Colorless to brown liquid; mp = 20-22 deg C; [MSDSonline]
Record name Methyl 3-chlorobenzoate
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Boiling Point

231 °C
Record name METHYL 3-CHLOROBENZOATE
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Solubility

SOL IN ALCOHOL
Record name METHYL 3-CHLOROBENZOATE
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Vapor Pressure

0.09 [mmHg]
Record name Methyl 3-chlorobenzoate
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CAS No.

2905-65-9
Record name Benzoic acid, 3-chloro-, methyl ester
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Record name Methyl 3-chlorobenzoate
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Record name Benzoic acid, 3-chloro-, methyl ester
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Record name Methyl 3-chlorobenzoate
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Record name Methyl 3-chlorobenzoate
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Record name METHYL 3-CHLOROBENZOATE
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Melting Point

21 °C
Record name METHYL 3-CHLOROBENZOATE
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

An excess solution of diazomethane in ether was added to an ice-cooled and stirred solution of m-chlorobenzoic acid (8.26 g, 52.8 mmol) in 50 ml of ether. The mixture was concentrated and distilled under reduced pressure to give a colorless transparent oil of methyl m-chlorobenzoate (6.1 g, 35.8 mmol, yield 67.8%, b.p. 116°-121° C./21 mmHg), which was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with methyl 2,5-dichlorobenzoate (5.0 g, 24 mmol) and copper powder (3.04 g, 48 mmol). Propionic acid (10 mL) and xylenes (15 mL) were added, and the resulting mixture was heated to 130°-135° C. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (3 hours). The reaction mixture was cooled to room temperature and filtered; the solids were washed with xylenes. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.93 g of methyl 3-chlorobenzoate as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
3.04 g
Type
catalyst
Reaction Step One
[Compound]
Name
xylenes
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the reactivity of Methyl 3-chlorobenzoate with metallic anions?

A1: Research has shown that this compound undergoes nucleophilic aromatic substitution reactions with trimethylstannyl anions (Me3Sn). Interestingly, the position of the chlorine atom on the aromatic ring significantly influences the reactivity. The reactivity follows the order: para ≥ ortho ≫ meta. This regioselectivity can be explained by considering the energetic properties of the transition states of the radical anions formed during the reaction. []

Q2: Can this compound be selectively reduced to its corresponding aldehyde?

A2: Yes, this compound can be chemoselectively reduced to 3-chlorobenzaldehyde using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA). This reagent exhibits excellent selectivity for esters over nitriles, even at 0 °C, making it a valuable tool for this transformation. [, ] Similar results have been achieved using lithium diisobutylpiperidinohydroaluminate (LDBPA) at 0 °C. []

Q3: What is known about the conformational preferences of this compound?

A3: While specific details about this compound's conformational preferences were not provided in the abstracts, gas-phase electron diffraction studies combined with ab initio calculations have been conducted to understand its structure and conformation. []

Q4: How do structural modifications affect the microbial transformation rate of this compound?

A4: Studies using 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical have revealed insights into the relative microbial transformation rates of structurally similar compounds. Compared to 2,4-DME, this compound displayed a slower transformation rate. This suggests that even minor structural variations can significantly impact a compound's susceptibility to microbial degradation. []

Q5: What analytical techniques are employed to study this compound?

A5: Laser jet spectroscopy has been used to investigate the spectroscopic properties of this compound. [] Furthermore, in studies investigating microbial transformation rates, researchers may employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to track the compound's degradation over time and determine rate coefficients. []

Q6: Are there any known applications of this compound in organic synthesis?

A6: While specific applications weren't detailed in the provided abstracts, the reaction of this compound with tmp2Mn x 2 MgCl2 x 4 LiCl, a novel manganese base, results in the formation of a diaryl manganese reagent. This reagent can undergo copper(I)-catalyzed acylation and palladium-catalyzed cross-coupling reactions, highlighting its potential in constructing complex organic molecules. []

Q7: How does this compound behave in a crystal structure?

A7: In the crystal structure of (3-Chlorophenyl)[(E)-2-(1,3-dithiolan-2-ylidene)hydrazinylidene]this compound, the this compound moiety exhibits specific structural features. The dithiacyclopentane ring adopts an envelope conformation, and the chlorophenyl rings are oriented at a dihedral angle of 82.63°. Intermolecular interactions, including π–π stacking and weak C—H⋯X (X = O, N, Cl) interactions, govern the crystal packing. []

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